(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol - 235422-96-5

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Catalog Number: EVT-3057890
CAS Number: 235422-96-5
Molecular Formula: C11H13FO2
Molecular Weight: 196.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While specific data for (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not detailed in the provided papers, the molecular structure of the closely related compound, (S)-(+)-6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ammonium chloride has been analyzed using X-ray crystallography. [] This analysis revealed that the trihydropyran ring within the molecule adopts an envelope conformation. Additionally, the study determined the absolute configuration of the molecule and characterized hydrogen bond interactions within the crystal structure.

    trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols

    • Compound Description: This series of compounds showed antihypertensive activity in conscious deoxycorticosterone acetate (DOCA)/saline-treated hypertensive rats. The study found that optimum blood pressure-lowering activity required 6-substitution by a strong electron-withdrawing group and a pyrrolidino or piperidino group at the 4-position. These compounds were also found to be direct vasodilators.
    • Relevance: These compounds share the same 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea

    • Compound Description: This compound is a histone deacetylase class III inhibitor with potent antiproliferative activity against various cancer cell lines, particularly glioma cells. It acts by inhibiting sirtuins 1 and 2 (SIRT1/2).
    • Relevance: This compound is structurally related to (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol as both share the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran scaffold.

    N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

    • Compound Description: This compound is a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. It was developed to address off-target hERG (human ether-a-go-go related gene) inhibition activity observed in lead compound 3. MK-5596 demonstrated efficacy in reducing body weight and food intake in a DIO (diet-induced obese) rat model.
    • Relevance: Although MK-5596 features a pyrano[2,3-b]pyridine core, its structure shares similarities with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol in terms of the 2,2-dimethyl-3,4-dihydro-pyran ring system and the presence of a substituted phenyl ring in the structure.

    (±)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (cromacalim)

    • Compound Description: Cromacalim is a potassium channel opener used as an antihypertensive agent.
    • Relevance: Cromacalim is closely related to (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, with the primary difference being the presence of a 6-cyano substituent and a 4-(2-oxo-1-pyrrolidinyl) group in cromacalim.

    (S)-(+)-6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ammonium chloride

    • Compound Description: This compound serves as a precursor to an antiarrhythmic drug related to HMR1556. The molecule adopts an envelope conformation with the trihydropyran ring.
    • Relevance: This compound is structurally analogous to (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, differing only in the substitution at the 4-position where the target compound has a hydroxyl group, and this compound has an ammonium chloride group.

    3,4-Dihydro-4-Hydroxy-2,2-Dimethyl-2H-1-Benzopyran-5,8-Dione

    • Compound Description: This compound serves as a potential key intermediate in the synthesis of pyranonaphthoquinones.
    • Relevance: This compound shares the same 3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    4-amido-3,4-dihydro-2H-1-benzopyran-3-ols and 4-amido-2H-1-benzopyrans

    • Compound Description: These are two related series of compounds structurally related to the potassium channel activator cromakalim. They have been evaluated for their relaxant activity in guinea pig isolated tracheal spirals and some analogues exhibited enhanced potency compared to cromakalim.
    • Relevance: These compounds share the same 3,4-dihydro-2H-1-benzopyran-3-ol core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The presence of the 4-amido group is a common structural feature in these compounds and cromakalim.

    trans-3,4-dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol

    • Compound Description: This compound is a potent relaxant in guinea pig isolated tracheal spirals, showing enhanced activity compared to cromakalim. The (+)-isomer exhibits significantly higher activity than the (-)-isomer, suggesting stereoselectivity in its mechanism of action.
    • Relevance: This compound exhibits structural similarities to (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, sharing the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol core structure.

    6-Bromo-1′-ethyl-4-(1-ethyl-3,3-dimethyl-1H-indolin-2-ylidenemethyl)-3′,3′-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2′(3′H)-1′H-indoline]

    • Compound Description: This compound belongs to the dicondensed spiropyran (DC) class and incorporates a benzopyran and two indoline ring systems.
    • Relevance: This compound shares the benzopyran moiety with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyrans

    • Compound Description: This series of compounds was synthesized to develop novel benzopyrans structurally related to (±)-cromakalim with enhanced selectivity as pancreatic beta-cell potassium channel openers. The presence of a meta- or para-electron-withdrawing group, such as a chlorine atom, on the C-4 phenyl ring significantly enhanced the inhibitory activity on pancreatic tissue compared to the parent compound, (±)-cromakalim, and showed high selectivity for the pancreatic tissue over the vascular tissue.
    • Relevance: These compounds share the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and both belong to the benzopyran class of compounds.

    3-(6-substituted-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzopyran-4-yl)-2-substituted-1,3-thiazolidin-4-ones

    • Compound Description: This series of compounds was synthesized to explore novel antihypertensive agents, starting with substituted phenols.
    • Relevance: These compounds share the 3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols

    • Compound Description: This series of compounds exhibited potent antihypertensive activity in conscious spontaneously hypertensive rats (SHR) with superior activity compared to hydralazine and nifedipine. The presence of a 6-nitro or 6-cyano group in combination with 7-(acetylamino) or 7-amino groups, and 6-amino with 7-nitro groups in trans-4-pyrrolidino- or -4-piperidino-2,2-dimethyl-2H-1-benzopyranols conferred the most potent antihypertensive activity.
    • Relevance: These compounds share the 2,2-dimethyl-2H-1-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives

    • Compound Description: This series of compounds showed selective coronary vasodilatory activity without potent hypotensive and tachycardiac effects, making them potentially useful in treating coronary artery disease. Among these derivatives, JTV-506, (-)-(3S,4R)-6-cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol, exhibited particularly potent and selective coronary vasodilation with a good safety profile in preclinical studies.
    • Relevance: These compounds belong to the benzopyran class, as does (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, and share the core 3,4-dihydro-2H-1-benzopyran-3-ol structure.

    4-Heterocyclyloxy-2H-1-benzopyran potassium channel activators

    • Compound Description: These compounds showed high and long-lasting antihypertensive activities in spontaneously hypertensive rats. (-)-(3S,4R)-3,4-Dihydro-4-[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy]-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile (22a) was selected for further development.
    • Relevance: These compounds share the 2H-1-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
    • Compound Description: These compounds are tetracyclic products formed through an unusual reaction of 2-acylpyrroles with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile under basic conditions. The reaction is suggested to be a general one for 2-acylpyrroles.
    • Relevance: While structurally distinct from (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, these compounds share the 2,2-dimethyl-3,4-dihydro-benzopyran substructure.
  • 2-amino-4-(3,4-dihydro-7-methoxy-2,2-dimethyl-2H-benzopyran-6-yl)-6-(substituted phenyl)pyrimidines

    • Compound Description: A series of eight novel compounds of this structure were synthesized from benzene-1,3-diol and evaluated for their antimicrobial activity. Many of these compounds showed moderate to high antibacterial and antifungal activity against gram-positive and gram-negative bacteria and fungi.
    • Relevance: These compounds share the 3,4-dihydro-2,2-dimethyl-2H-benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran-3-ols

    • Compound Description: This class of compounds, particularly those with a 6-cyano substituent, demonstrates potent antihypertensive activity. The presence of strongly electron-withdrawing substituents at the C-6 position is crucial for optimal activity. Replacing the 2-pyridone ring with other heterocycles, such as 4-pyridone, pyrimidone, pyridazinone, pyrazinone, and 1,4-butanesultam, retains the activity.
    • Relevance: This series of compounds shares the 2H-1-benzopyran-3-ol core structure with the target compound, (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile

    • Compound Description: This compound is a potent antihypertensive agent and is under development as a coronary vasodilator and a drug for treating angina pectoris.
    • Relevance: This compound is structurally similar to (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, sharing the 2,2-dimethyl-2H-1-benzopyran core structure.

    4-(cyclic amido)-2H-1-benzopyran-3-ols

    • Compound Description: These compounds represent a novel class of potassium channel activators with antihypertensive activity when administered orally to conscious spontaneously hypertensive rats. The (-) enantiomer of the key compound, BRL 34915 [(+/-)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol], exhibits the primary antihypertensive activity.
    • Relevance: These compounds share the 2H-1-benzopyran-3-ol core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    (−)-(3S,4R)-4-(N-Acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-26763)

    • Compound Description: Y-26763 is a potassium channel opener that induces vasodilation. It acts by inhibiting noradrenaline-activated Ca2+ release and Ca2+ influx, leading to a decrease in intracellular Ca2+ concentration and relaxation of smooth muscle.
    • Relevance: Y-26763 and (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol both belong to the benzopyran class and share the same core structure, with variations in the substituents at the 4- and 6-positions.
    • Compound Description: NIP-142 is a benzopyran compound that effectively terminates experimental atrial arrhythmia. It acts by inhibiting the acetylcholine-activated potassium current (IK,ACh), thereby prolonging the atrial action potential duration.
    • Relevance: This compound shares the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
  • 6-cyano-3S,4R-dihydro-2,2-dimethyl-2H-3-hydroxy-4-[2-oxo-5S-1-hydroxmethyl)-1-pyrrolidinyl]-1-benzopyran (MJ-451)

    • Compound Description: MJ-451 is a selective ATP-sensitive K+ channel opener that shows relaxant effects in guinea pig trachea.
    • Relevance: MJ-451 shares the same benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, and both contain a 6-cyano substituent on the benzopyran ring.
    • Compound Description: BRL 55 834 is a selective potassium channel activator. In sensitized guinea pigs, it inhibits both ovalbumin-induced airway insufflation pressure increase and inflammatory cell infiltration (ICI), without affecting blood pressure.
    • Relevance: This compound shares the same 2,2-dimethyl-2H-1-benzopyran-3-ol core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
  • (-)-(3S-trans)-2-[3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl]-2,3-dihydro-1H-isoindol-1-one (WAY-120,491)

    • Compound Description: WAY-120,491 is a novel antihypertensive agent that functions as a K+ channel opener. It induces relaxation of precontracted rabbit aortic rings and increases the rate of 86Rb efflux from strips of rabbit aorta, suggesting activation of K+ channels.
    • Relevance: WAY-120,491 and (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol both share the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol core structure.

    (±)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidyl)-2H-benzo[b]pyran-3-ol (cromakalim)

    • Compound Description: Cromakalim is a potassium channel opener that relaxes vascular smooth muscle and is used as a vasodilator.
    • Relevance: This compound shares a similar benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    (+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2- dimethyl-2H-1-benzopyran-3-ol (Y-27152)

    • Compound Description: Y-27152 is a novel, long-acting potassium channel opener with a long duration of action and reduced tachycardia compared to other potassium channel openers. In spontaneously hypertensive rats (SHR) and renal hypertensive dogs (RHD), Y-27152 effectively lowered blood pressure without significant effects on heart rate. Its antihypertensive effects are long-lasting, and tolerance did not develop during an 8-week repeated daily dosing in RHD.
    • Relevance: Y-27152 shares the same benzopyran core structure with (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    (E)-1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propen-1-one

    • Compound Description: This compound, isolated from the roots of Glycyrrhiza glabra (licorice), shows significant influenza virus neuraminidase inhibition.
    • Relevance: This compound and (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol share a 2,2-dimethyl-2H-1-benzopyran substructure.

Properties

CAS Number

235422-96-5

Product Name

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

IUPAC Name

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol

Molecular Formula

C11H13FO2

Molecular Weight

196.221

InChI

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1

InChI Key

BEZSNFOXBWMXRK-SECBINFHSA-N

SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.